4-bromo-N,3-dimethoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
4-bromo-N,3-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-12(15-3)10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPDBAVHBJUUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Acyl Chloride Intermediate
A primary route involves converting 4-bromo-3-methoxybenzoic acid to its acyl chloride, followed by reaction with N,O-dimethylhydroxylamine.
Procedure:
-
Chlorination :
-
Amidation :
Key Data:
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | SOCl₂ | CH₂Cl₂ | 50 | 95 |
| 2 | HN(OMe)Me·HCl | THF | 25 | 88 |
Advantages : High scalability and compatibility with industrial processes.
Limitations : Requires strict moisture control to prevent hydrolysis.
Coupling Reagent-Assisted Synthesis
Use of DMT-MM in Polar Solvents
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables efficient amide bond formation in protic solvents.
Procedure:
Key Data:
| Coupling Agent | Solvent | Time (h) | Purity (%) |
|---|---|---|---|
| DMT-MM | MeOH | 3 | 99.5 |
| HBTU | DMF | 6 | 97.2 |
Advantages : Avoids acyl chloride handling; suitable for acid-sensitive substrates.
Limitations : Higher cost of DMT-MM compared to traditional reagents.
Sequential Functionalization of Benzamide Scaffold
Bromination of N,3-Dimethoxy-N-methylbenzamide
Post-functionalization of a pre-formed benzamide core introduces bromine at the 4-position.
Procedure:
Regioselectivity:
Electron-donating methoxy groups direct bromination to the para position, confirmed by NMR.
Purification and Crystallization Strategies
Solvent-Antisolvent Recrystallization
Acid-Base Wash Protocol
-
Steps :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride | 88 | 99.5 | High | Moderate |
| DMT-MM Coupling | 93 | 99.7 | Moderate | Low |
| Sequential Bromination | 75 | 98.0 | Low | High |
Optimal Route : Acid chloride-mediated amidation balances yield, purity, and scalability for industrial applications.
Challenges and Innovations
Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,3-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines. Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.
Major Products Formed
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
4-Bromo-N,3-dimethoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N,3-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Positioning and Functional Groups
The structural uniqueness of 4-bromo-N,3-dimethoxy-N-methylbenzamide lies in its combination of electron-withdrawing (bromine) and electron-donating (methoxy) groups, along with an N-methyl substituent. Below is a comparison with key analogues:
Electronic and Steric Effects
- Bromine vs. Methoxy Groups : The bromine atom at the 4-position (electron-withdrawing) stabilizes the aromatic ring via resonance, while the 3-methoxy group (electron-donating) enhances ring activation. This combination may influence reactivity in cross-coupling reactions, as seen in Pd-catalyzed formylation of 4-bromo-N,N-dimethylaniline () .
Physicochemical Properties
NMR Spectral Data
Comparative ¹³C NMR data highlight electronic differences (Table 2):
Solubility and Stability
- Methoxy groups (e.g., in B11 and C8) improve solubility in polar solvents compared to non-polar analogues like 4-bromo-N,N-dimethylaniline .
- N-Methylation in the target compound may reduce crystallinity compared to unmethylated derivatives, as seen in N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, which forms hydrogen-bonded crystals .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-N,3-dimethoxy-N-methylbenzamide, and what critical steps ensure high purity?
- Methodology :
- Step 1 : Bromination via electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., FeBr₃ catalysis) to introduce the bromine substituent.
- Step 2 : Methoxy group introduction via O-methylation of phenolic intermediates using methyl iodide or dimethyl sulfate .
- Step 3 : Amide formation by reacting the carboxylic acid derivative (e.g., 4-bromo-3-methoxybenzoic acid) with methylamine. Thionyl chloride (SOCl₂) is often used to activate the acid to an acyl chloride prior to coupling .
- Key Optimization : Reaction temperature (50–80°C) and solvent choice (e.g., dichloromethane or THF) significantly impact yield and purity.
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; bromine deshields adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 288.0) .
- Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. How is this compound utilized as a building block in organic synthesis?
- Applications :
- Intermediate for Complex Molecules : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to append aryl/heteroaryl groups .
- Pharmacophore Development : The methoxy and amide groups are leveraged in designing enzyme inhibitors (e.g., kinase or protease inhibitors) via structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during amide bond formation?
- Methodology :
- Coupling Agents : Replace SOCl₂ with carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to reduce HCl byproduct formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility but require strict anhydrous conditions to prevent hydrolysis .
- Data-Driven Approach : Use design of experiments (DoE) to map temperature, stoichiometry, and solvent effects on yield (e.g., Pareto charts identify dominant variables) .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodology :
- Assay Validation : Replicate enzyme inhibition studies (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Structural Confirmation : Single-crystal X-ray diffraction ensures the compound’s stereochemical integrity, ruling out degradation or isomerization artifacts .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, CAS databases) to identify consensus trends .
Q. How do electronic effects of substituents (bromine, methoxy) influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Bromine : Acts as a directing group, polarizing the aromatic ring for electrophilic substitution. Its electronegativity stabilizes transition states in Suzuki couplings .
- Methoxy Group : Electron-donating resonance (+M effect) deactivates the ring but ortho-directs incoming nucleophiles. Competes with bromine’s meta-directing effects, requiring careful regioselectivity analysis .
Q. What safety protocols are critical when handling hazardous reagents in its synthesis?
- Best Practices :
- Thionyl Chloride : Use in fume hoods with acid gas scrubbers; neutralize residues with sodium bicarbonate .
- Methylamine : Store under inert gas (N₂/Ar) to prevent volatility; employ closed-system transfers .
- Waste Disposal : Segregate halogenated byproducts for incineration to avoid environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
